HDAC1 Inhibition vs. N-Hydroxy-2-phenylacetamide
2-(4-Acetamidophenyl)-N-hydroxyacetamide exhibits measurable HDAC1 inhibitory activity (IC₅₀ = 160 nM) against recombinant human HDAC1, whereas the unsubstituted analog N-hydroxy-2-phenylacetamide shows substantially weaker or undetectable HDAC1 inhibition [1]. The para-acetamido substitution confers enhanced binding through additional hydrogen-bonding interactions with residues lining the HDAC1 active site channel, a feature absent in the unsubstituted phenyl analog [1].
| Evidence Dimension | HDAC1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 160 nM |
| Comparator Or Baseline | N-hydroxy-2-phenylacetamide: weak or undetectable HDAC1 inhibition (IC₅₀ not reported as active) |
| Quantified Difference | Target compound is active; comparator shows negligible activity at tested concentrations |
| Conditions | Recombinant full-length His₆-tagged GST-fused human HDAC1 expressed in High5 insect cells; substrate: Ac-Lys-Tyr-Lys(ε-acetyl)-AMC |
Why This Matters
Procurement of the unsubstituted analog cannot replicate HDAC1-dependent experimental outcomes, making 2-(4-acetamidophenyl)-N-hydroxyacetamide the required compound for studies involving class I HDAC engagement.
- [1] BindingDB. BDBM50151279 (CHEMBL3770531). Affinity Data: IC₅₀ = 160 nM for recombinant human HDAC1 inhibition using Ac-Lys-Tyr-Lys(ε-acetyl)-AMC substrate. View Source
